3-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine
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Overview
Description
3-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine is a heterocyclic compound that features a piperazine ring substituted with a 2-bromophenylmethyl group and a pyridazine ring with a methyl group at the 6-position
Mechanism of Action
Target of Action
It’s worth noting that piperazine, a common structural motif found in this compound, is known to be involved in a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
Piperazine derivatives are known to interact with their targets in a variety of ways, depending on the disease state they are treating .
Biochemical Pathways
Piperazine derivatives are known to affect a variety of biochemical pathways, again depending on the disease state they are treating .
Pharmacokinetics
It’s known that the piperazine motif can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperazine derivatives are known to have a variety of effects at the molecular and cellular level, depending on the disease state they are treating .
Action Environment
Like all drugs, the action of piperazine derivatives can be influenced by a variety of environmental factors, including temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the reaction of 2-bromobenzyl chloride with piperazine to form 4-[(2-bromophenyl)methyl]piperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile at elevated temperatures.
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Cyclization to Form Pyridazine Ring: : The next step involves the cyclization of the intermediate with a suitable precursor to form the pyridazine ring. This can be achieved by reacting the intermediate with 3,6-dichloropyridazine in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
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Final Product Formation: : The final step involves the methylation of the pyridazine ring at the 6-position. This can be done using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Debrominated analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as an inhibitor or activator of specific enzymes.
Pharmacology: Explored for its pharmacokinetic properties and its potential use in drug development.
Industrial Applications: Potential use as an intermediate in the synthesis of more complex molecules for pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine: Similar structure but with a chlorine atom instead of bromine.
3-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine: Contains a fluorine atom instead of bromine.
3-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-6-methylpyridazine: Substituted with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 3-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine can significantly influence its reactivity and biological activity compared to its analogs. Bromine’s larger atomic size and ability to participate in halogen bonding can enhance the compound’s interaction with biological targets, potentially leading to improved efficacy in medicinal applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4/c1-13-6-7-16(19-18-13)21-10-8-20(9-11-21)12-14-4-2-3-5-15(14)17/h2-7H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAULIVMHIFGEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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